3-(Difluoromethyl)cyclobutan-1-ol molecular weight and formula
3-(Difluoromethyl)cyclobutan-1-ol molecular weight and formula
This guide outlines the chemical identity, synthesis, and medicinal chemistry applications of 3-(Difluoromethyl)cyclobutan-1-ol , a specialized fluorinated building block used to modulate lipophilicity and metabolic stability in drug candidates.
Executive Summary
3-(Difluoromethyl)cyclobutan-1-ol is a bifunctional aliphatic scaffold featuring a hydroxyl group for diverse coupling reactions and a difluoromethyl (-CHF
Chemical Identity & Physicochemical Properties[2][3]
The molecule exists as two diastereomers (cis and trans) due to the geometry of the cyclobutane ring.
Core Identity Data
| Property | Data |
| IUPAC Name | 3-(Difluoromethyl)cyclobutan-1-ol |
| Common Name | 3-(Difluoromethyl)cyclobutanol |
| CAS Number (Mix) | 1785332-95-7 |
| CAS (trans-isomer) | 2920391-15-5 |
| CAS (cis-isomer) | 2920423-67-0 |
| Molecular Formula | C |
| Molecular Weight | 122.11 g/mol |
| SMILES | OC1CC(C(F)F)C1 |
Predicted Physicochemical Parameters
| Parameter | Value (Approx.) | Significance |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; higher than cyclobutanol (LogP ~0.6). |
| TPSA | 20.2 Å | Polar surface area dominated by the hydroxyl group. |
| H-Bond Donors | 2 | 1 from -OH, 1 weak donor from -CHF |
| Boiling Point | ~140–150 °C | Estimated at 760 mmHg. |
Synthetic Methodology
The synthesis of 3-(difluoromethyl)cyclobutan-1-ol typically proceeds via a functional group interconversion (FGI) strategy starting from ethyl 3-oxocyclobutanecarboxylate . This route allows for the sequential installation of the difluoromethyl group followed by ketone reduction.
Validated Synthetic Pathway
The most robust route involves constructing the -CHF
Step-by-Step Protocol
-
Ketal Protection:
-
Reagents: Ethyl 3-oxocyclobutanecarboxylate, Ethylene glycol, p-TsOH (cat.), Toluene.
-
Procedure: Reflux with Dean-Stark trap to remove water. Protects the ketone as a ketal to survive the subsequent reduction/fluorination steps.
-
-
Reduction to Alcohol:
-
Reagents: LiAlH
(Lithium Aluminum Hydride), THF, 0°C. -
Action: Reduces the ester to a primary alcohol (hydroxymethyl group).
-
-
Oxidation to Aldehyde:
-
Reagents: Swern conditions (DMSO, (COCl)
, Et N) or Dess-Martin Periodinane (DMP). -
Action: Converts the primary alcohol to the aldehyde, which is the required precursor for -CHF
installation.
-
-
Deoxyfluorination (Critical Step):
-
Deprotection:
-
Reagents: Aqueous HCl or TFA, Acetone/Water.
-
Action: Removes the ketal protecting group, revealing 3-(difluoromethyl)cyclobutan-1-one .
-
-
Final Reduction:
-
Reagents: NaBH
, MeOH, 0°C. -
Action: Reduces the ketone to the target alcohol.[5] This step yields a mixture of cis and trans isomers (typically ~3:1 to 5:1 favoring cis due to hydride attack from the less hindered face).
-
Synthetic Workflow Diagram[7]
Caption: Step-wise synthetic route from commercial starting material to target fluorinated cyclobutanol.
Stereochemistry & Separation
The final reduction yields two diastereomers. Separating these is crucial for structure-activity relationship (SAR) studies.
-
Cis-Isomer: The -OH and -CHF
groups are on the same side of the ring. Often the major product due to steric approach control during reduction. -
Trans-Isomer: The -OH and -CHF
groups are on opposite sides.
Separation Protocol:
-
Flash Chromatography: The isomers often have distinct R
values on silica gel (eluent: Hexanes/Ethyl Acetate gradient). The cis isomer is typically more polar if intramolecular H-bonding is not dominant. -
Derivatization: If direct separation is difficult, convert the alcohol to a p-nitrobenzoate ester, separate the esters via crystallization or chromatography, and hydrolyze back to the alcohol.
Medicinal Chemistry Applications
Bioisosterism
The 3-(difluoromethyl)cyclobutyl motif serves as a bioisostere for:
-
tert-Butyl group: Similar steric bulk but with lower lipophilicity and higher polarity.
-
Cyclohexyl group: Reduces the carbon count and changes the vector of substituents.
Metabolic Stability
The -CHF
Hydrogen Bonding
The C-H bond in the -CHF
References
-
FDC Chemical. (n.d.). 3-(Difluoromethyl)cyclobutan-1-ol Product Entry. Retrieved March 1, 2026, from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)cyclobutan-1-ol (Compound). National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Demchuk, O. P., et al. (2023).[6] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Levterov, V. V., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. (Cited for general cyclobutane functionalization methodology).[7][8] Retrieved from [Link]
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 4. Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols [organic-chemistry.org]
- 5. biblio.vub.ac.be [biblio.vub.ac.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
